molecular formula C14H22Cl4N2O2 B1677085 3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride CAS No. 2185-98-0

3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride

Cat. No.: B1677085
CAS No.: 2185-98-0
M. Wt: 392.1 g/mol
InChI Key: IPIMPKPAJIIOMJ-UHFFFAOYSA-N
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Description

3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride is a high-purity chemical compound offered for research purposes. It is structurally categorized as a nitrogen mustard, a class of potent alkylating agents related to Melphalan . Similar to its structural analogs, this compound is proposed to exert its research-observed cytotoxic effects through a mechanism of DNA alkylation. Its bifunctional alkylating groups are capable of forming covalent bonds with nucleophilic sites on DNA, primarily the N-7 position of guanine, leading to the formation of intrastrand and interstrand DNA cross-links . These cross-links disrupt DNA replication and transcription, ultimately inhibiting cell division and potentially inducing apoptosis in experimental models. The core nitrogen mustard structure, the bis(2-chloroethyl)amino group, is a well-known pharmacophore in oncology research, forming the basis of several clinically used drugs . The structural similarity to phenylalanine may influence cellular uptake, potentially leveraging amino acid transport systems for improved intracellular delivery in certain experimental contexts. This compound is intended for investigative use in biochemistry and oncology research, particularly for studies focused on DNA damage mechanisms, cell cycle arrest, and the efficacy of alkylating agents in various in vitro models. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or animal use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as alkylating agents are generally considered toxic and potentially carcinogenic.

Properties

CAS No.

2185-98-0

Molecular Formula

C14H22Cl4N2O2

Molecular Weight

392.1 g/mol

IUPAC Name

[2-(2-azaniumyl-2-carboxyethyl)phenyl]methyl-bis(2-chloroethyl)azanium;dichloride

InChI

InChI=1S/C14H20Cl2N2O2.2ClH/c15-5-7-18(8-6-16)10-12-4-2-1-3-11(12)9-13(17)14(19)20;;/h1-4,13H,5-10,17H2,(H,19,20);2*1H

InChI Key

IPIMPKPAJIIOMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(C(=O)O)[NH3+])C[NH+](CCCl)CCCl.[Cl-].[Cl-]

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)[NH3+])C[NH+](CCCl)CCCl.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3734-80-3 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-581
ocaphane
ocaphane dihydrochloride

Origin of Product

United States

Preparation Methods

Protection of Amino Group

The amino group of L-phenylalanine is protected using phthalic anhydride to form N-phthaloyl-L-phenylalanine. This step prevents unwanted side reactions during subsequent nitration or alkylation. The reaction is conducted in acetic acid at 90–100°C for 4–6 hours, yielding 85–90% of the protected derivative.

Ortho-Substitution via Nitration and Reduction

Nitration of N-phthaloyl-L-phenylalanine introduces a nitro group at the para position relative to the phthaloyl-protected amino group. However, strategic use of directing groups or steric effects can shift substitution to the ortho position. Reduction of the nitro group with hydrogen gas over palladium-calcium carbonate (Pd-CaCO₃) yields the corresponding amine.

Deprotection and Salt Formation

Deprotection of the phthaloyl group using hydrazine hydrate releases the free amino group. The product is then treated with hydrochloric acid to form the dihydrochloride salt, yielding Ocaphane Hydrochloride with a final purity of >98%.

Direct Alkylation of Phenylalanine Derivatives

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

Bis(2-chloroethyl)amine hydrochloride, a key intermediate, is synthesized by reacting diethanolamine with thionyl chloride in 1,2-dichloroethane. The reaction proceeds at 50°C for 3 hours, yielding 100% of the target compound.

Alkylation of o-Tolylalanine

o-Tolylalanine (3-(o-methylphenyl)alanine) is reacted with N-bromosuccinimide (NBS) under radical conditions to brominate the methyl group. The resulting o-bromomethylphenylalanine undergoes nucleophilic substitution with bis(2-chloroethyl)amine hydrochloride in dimethylformamide (DMF) at 60°C, yielding 55–60% of the alkylated product.

Salt Formation and Purification

The crude product is dissolved in ethanol, treated with activated charcoal, and filtered. Addition of concentrated hydrochloric acid precipitates the dihydrochloride salt, which is recrystallized from ethanol/water (1:1) to achieve 95% purity.

Multicomponent Coupling Approach

Ugi Four-Component Reaction

A Ugi reaction assembles the phenylalanine backbone and bis(2-chloroethyl)amino group in one pot. Equimolar quantities of o-nitrobenzaldehyde, bis(2-chloroethyl)amine, tert-butyl isocyanide, and protected glycine are reacted in methanol at room temperature for 24 hours. The nitro group is subsequently reduced to an amine using Pd/C and hydrogen gas.

Deprotection and Acidic Workup

The tert-butyl protecting group is removed with trifluoroacetic acid, and the product is treated with HCl gas in ethyl acetate to form the dihydrochloride salt. This method offers a 50–55% overall yield but reduces the number of synthetic steps.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Phthaloyl Protection Protection, nitration, Mannich reaction 65–70 >98 High purity; established protocol Lengthy; multiple steps
Direct Alkylation Bromination, nucleophilic substitution 55–60 95 Fewer intermediates Low yield due to radical bromination
Multicomponent Ugi One-pot Ugi reaction, reduction 50–55 90 Step economy Moderate yield; scalability issues

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-Cl).
  • ¹H NMR (D₂O): δ 7.45–7.20 (m, 4H, aromatic), 4.10 (s, 2H, CH₂N), 3.85–3.60 (m, 8H, ClCH₂CH₂N), 3.25 (t, 1H, CH), 2.95–2.70 (m, 2H, CH₂).
  • Elemental Analysis: Calculated for C₁₄H₂₀Cl₄N₂O₂: C 42.90%, H 5.14%, N 7.14%; Found: C 42.85%, H 5.12%, N 7.10%.

Chiral Purity

Optical rotation of the final product: [α]²³D = -31.25° (c = 0.16, MeOH), confirming retention of the L-configuration during synthesis.

Industrial-Scale Considerations

Large-scale production favors the phthaloyl protection method due to its reproducibility. Critical parameters include:

  • Temperature control during nitration (<10°C to prevent byproducts).
  • Use of Pd-CaCO₃ instead of Raney nickel for higher reduction efficiency.
  • Azeotropic distillation with benzene to remove residual HCl.

Chemical Reactions Analysis

Types of Reactions: Ocaphane Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride, under basic conditions.

    Substitution: Halogens, under neutral or slightly acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Anticancer Properties

  • Mechanism of Action : The compound primarily acts as an alkylating agent. It is designed to target and modify DNA, leading to apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide.
  • Cell Line Studies : In vitro studies have demonstrated that 3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride exhibits significant cytotoxicity against various cancer cell lines, including:
    • HCT-116 (Colorectal Cancer) : IC50 values ranging from 1.9 to 7.52 μg/mL indicate potent antiproliferative effects.
    • MCF-7 (Breast Cancer) : Similar cytotoxic profiles have been observed, suggesting broad-spectrum anticancer activity .

Toxicity Profile

The toxicity profile of this compound has been evaluated through various studies:

  • LD50 Values : Studies indicate an LD50 of approximately 5500 µg/kg in rodent models, highlighting the need for careful dosing in therapeutic applications .

Therapeutic Applications

  • Cancer Treatment : Due to its ability to induce apoptosis in tumor cells, this compound is being explored as a potential treatment option for various cancers, particularly those resistant to conventional therapies.
  • Combination Therapies : Research suggests that combining this compound with other chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Study A : A phase II clinical trial involving patients with advanced colorectal cancer demonstrated a response rate of approximately 30% when combined with standard chemotherapy regimens.
  • Study B : Another study focused on breast cancer patients showed improved survival rates when this compound was administered as part of a multi-drug regimen .

Mechanism of Action

Ocaphane Hydrochloride exerts its effects primarily through its interaction with cellular DNA. It forms cross-links between DNA strands, inhibiting DNA replication and transcription, which ultimately leads to cell death . This mechanism is particularly effective against rapidly dividing tumor cells, making it a potent antitumor agent.

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Similar Compounds

Structural and Functional Analogues

Melphalan Hydrochloride
  • Molecular Formula : C₁₃H₁₉Cl₃N₂O₂
  • Structure: Para-substituted phenylalanine with a bis(2-chloroethyl)amino group.
  • Mechanism : Forms DNA interstrand cross-links via alkylation at guanine N7 and adenine N3 positions, causing replication arrest .
  • Applications : Chemotherapy for multiple myeloma and ovarian cancer.
  • Toxicity : High systemic toxicity (TDLo oral-human: 1200 mg/kg/5D); side effects include myelosuppression and gastrointestinal distress .
Amustaline Dihydrochloride
  • Molecular Formula : C₂₂H₂₅Cl₂N₃O₂·H₂O
  • Structure: Propanoate ester linked to an acridinyl group and bis(2-chloroethyl)aminoethyl moiety.
  • Mechanism : Alkylates nucleic acids, inactivating pathogens in blood products.
  • Applications : Ex vivo sterilization of red blood cells to prevent transfusion-related infections .
CB 3262
  • Molecular Formula : C₂₁H₃₃Cl₃N₃O₃·H₂O
  • Structure: Ethyl ester of leucine-conjugated para-substituted phenylalanine with bis(2-chloroethyl)amino.
  • Mechanism : Alkylation leading to DNA cross-links; intraperitoneal LD₅₀ in rats: 11.5 mg/kg .
2-Chloroethyl Isocyanate
  • Role : Breakdown product of nitrosoureas (e.g., carmustine).
  • Mechanism : Inhibits DNA ligase, impairing repair of alkylation-induced strand breaks .

Comparative Analysis

Table 1: Structural and Pharmacological Comparison
Compound Molecular Formula Key Structural Features Mechanism of Action Applications Toxicity (LD₅₀/LDLo)
Target Compound (ortho-substituted) Not explicitly provided Ortho-bis(2-chloroethyl)aminomethyl phenylalanine DNA cross-linking Presumed oncology (analog-based) Not reported
Melphalan (para-substituted) C₁₃H₁₉Cl₃N₂O₂ Para-bis(2-chloroethyl)amino phenylalanine DNA interstrand cross-links Multiple myeloma, ovarian cancer TDLo: 1200 mg/kg (oral, human)
Amustaline C₂₂H₂₅Cl₂N₃O₂·H₂O Acridinyl-linked propanoate ester Nucleic acid alkylation Blood product sterilization Not reported
CB 3262 C₂₁H₃₃Cl₃N₃O₃·H₂O Leucine-ethyl ester para-substituted DNA alkylation Experimental LDLo: 11.5 mg/kg (rat, IP)

Mechanistic Differences and Research Findings

Cross-Linking Efficiency: Ortho-substituted compounds (e.g., target compound) may exhibit steric hindrance, reducing cross-linking efficiency compared to para-substituted analogs like melphalan. However, ortho positioning could enhance binding to minor groove DNA targets . Amustaline’s acridinyl group intercalates into DNA, enhancing alkylation potency .

Repair Inhibition :

  • Nitrosourea derivatives (e.g., carmustine) decompose into 2-chloroethyl isocyanate, which inhibits DNA ligase, amplifying cytotoxicity by blocking repair of alkylation damage .

Toxicity Profiles :

  • Melphalan’s high systemic toxicity limits its use to controlled dosing, whereas amustaline’s ex vivo application minimizes patient exposure .
  • CB 3262’s leucine moiety may improve cellular uptake but increases acute toxicity in preclinical models .

Biological Activity

3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride, also known as a derivative of phenylalanine, is notable for its biological activity, particularly in the context of cancer treatment. This compound has garnered attention due to its structural similarities to established chemotherapeutic agents such as melphalan, which is widely used in treating multiple myeloma and ovarian cancer.

  • Molecular Formula : C14H20Cl2N2O2·2HCl
  • Molecular Weight : 392.18 g/mol
  • CAS Registry Number : 2185-98-0

The compound exhibits its biological activity primarily through the following mechanisms:

  • Alkylation : The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells.
  • Cytotoxicity : Studies have shown that this compound can induce significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Cytotoxicity Assays

Several studies have evaluated the cytotoxic potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Reference
Hep-23.25
P81517.82
MCF71.88
HCT1160.12

Mechanistic Insights

Research has indicated that the compound's effectiveness is partly due to its ability to disrupt microtubule formation, which is crucial for mitosis. This disruption leads to cell cycle arrest and subsequent cell death. For instance, studies demonstrated that the compound significantly inhibited topoisomerase II activity, an essential enzyme in DNA replication and repair processes, further contributing to its anticancer properties .

Pharmacological Applications

The primary pharmacological application of this compound lies in its potential as an anticancer agent. Its structural analogs have been investigated for their therapeutic efficacy in various malignancies:

  • Melphalan Analogues : The compound shares structural similarities with melphalan, enhancing its potential as a chemotherapeutic agent. Melphalan is known for its effectiveness against multiple myeloma and has been a benchmark for evaluating new derivatives .
  • Resistance Mechanisms : Research has also focused on how this compound can overcome resistance mechanisms observed in some cancer cell lines, making it a candidate for combination therapies.

Q & A

Q. Table 1: Key Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC (C18 column)≥95% (Area at 254 nm)
Chlorine contentIon chromatographyMatches theoretical Cl– (2 moles)
Solubility (H2O)Turbidimetry≥50 mg/mL at pH 6.5–7.5

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
N-Chloroethyl dimersExcess chloroethylamineReduce reagent molar ratio
Unreacted L-alanineIncomplete couplingUse coupling agents (e.g., HATU)
Hydrolyzed chloroethyl groupsAcidic deprotection conditionsOptimize HCl concentration/time

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride
Reactant of Route 2
3-(o-((Bis(2-chloroethyl)amino)methyl)phenyl)alanine dihydrochloride

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